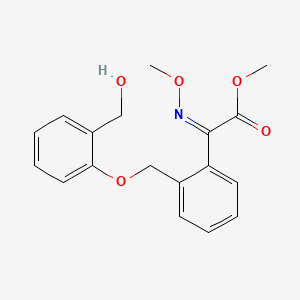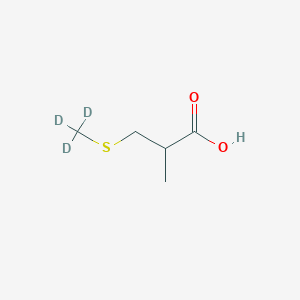
2-Methyl-3-(methylsulfanyl)propionic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(methylthio)propanoic Acid-d3 is a deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of 2-Methyl-3-(methylthio)propanoic Acid-d3 is C5H7D3O2S, and it has a molecular weight of 137.22.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)propanoic Acid-d3 typically involves the incorporation of deuterium atoms into the parent compound, 2-Methyl-3-(methylthio)propanoic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in batches to control reaction parameters and ensure consistent product quality.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-Methyl-3-(methylthio)propanoic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, thiols.
Substitution Products: Halogenated derivatives, amines.
科学研究应用
2-Methyl-3-(methylthio)propanoic Acid-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.
作用机制
The mechanism of action of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
相似化合物的比较
Similar Compounds
2-Methyl-3-(methylthio)propanoic Acid: The non-deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid-d3.
Methyl 3-(methylthio)propionate: A related compound with a similar structure but different functional groups.
Uniqueness
2-Methyl-3-(methylthio)propanoic Acid-d3 is unique due to the presence of deuterium atoms, which make it particularly useful in isotopic labeling studies. This allows for more accurate and detailed analysis of metabolic pathways and reaction mechanisms compared to its non-deuterated analogs.
属性
分子式 |
C5H10O2S |
|---|---|
分子量 |
137.22 g/mol |
IUPAC 名称 |
2-methyl-3-(trideuteriomethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3 |
InChI 键 |
LJGHYEQLQGHZJS-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])SCC(C)C(=O)O |
规范 SMILES |
CC(CSC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


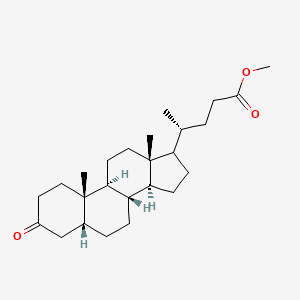

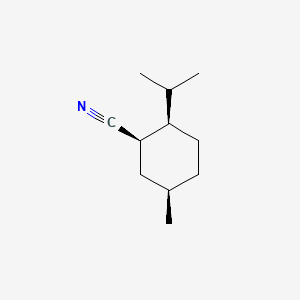
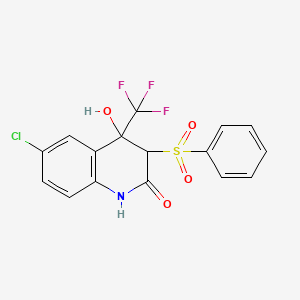
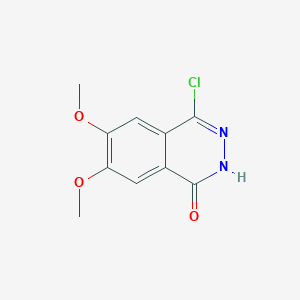
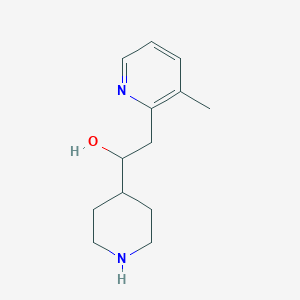
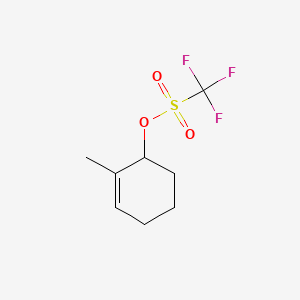
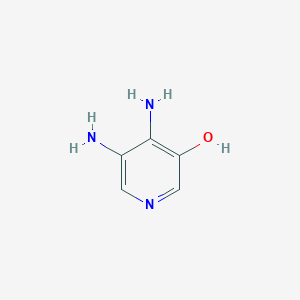

![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
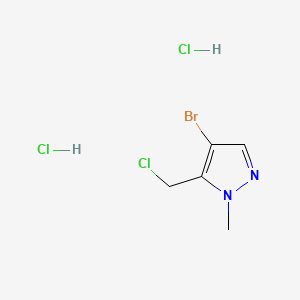

![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
